Cas no 610798-31-7 (Icotinib)
Icotinib structure
Product Name:Icotinib
Numero CAS:610798-31-7
MF:C22H21N3O4
MW:391.419845342636
MDL:MFCD22124501
CID:837860
PubChem ID:22024915
Update Time:2025-04-19
Icotinib Proprietà chimiche e fisiche
Nomi e identificatori
-
- Icotinib
- BPI-2009
- ConMana
- N-(3-ETHYNYLPHENYL)-7,8,10,11,13,14-HEXAHYDRO[1,4,7,10]TETRAOXACYCLODODECINO[2,3-G]QUINAZOLIN-4-AMINE
- (1,4,7,10)Tetraoxacyclododecino(2,3-g)quinazolin-4-amine,N-(3-ethynylphenyl)-7,8,10,11,13,14-hexahydro
- BPI-2009H
- icotinib,BPI-2009H
- Lcotinib
- UNII-9G6U5L461Q
- N-(3-Ethynylphenyl)-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4-amine
- BPI2009
- 9G6U5L461Q
- Icotinib(Lcotinib)
- GTPL7641
- QQLKULDARVNMAL-UHFFFAOYSA-N
- HMS3651F12
- BCP21716
- BPI 2009
- BDBM50391089
- 2468AH
- s2922
- NCGC00386224-06
- DA-33567
- DB11737
- N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine
- 5108B
- 4-((3-ethynylphenyl)amino)-6,7-benzo-12-crown-4-quinazoline
- (3-ethynyl-phenyl)-(7,8,10,11,13,14-hexahydro-6,9,12,15-tetraoxa-1,3-diazacyclododeca[b]naphthalen-4-yl)-amine
- N-(3-ethynylphenyl)-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazolin-4-amine
- DTXSID20209952
- CHEMBL2087361
- (1,4,7,10)Tetraoxacyclododecino(2,3-g)quinazolin-4-amine, N-(3-ethynylphenyl)-7,8,10,11,13,14-hexahydro-
- SCHEMBL5843603
- AS-55948
- CCG-264757
- SW219698-1
- (3-Ethynyl-phenyl)(7,8,10,11,13,14-hexahydro-6,9,12,15-tetraoxa-1,3-diazacyclododeca[b]naphthalen-4-yl)-amine
- GLXC-10562
- N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.0^{14,19]icosa-1(12),13,15,17,19-pentaen-18-amine
- BRD-K31698212-001-02-9
- Q16868421
- EX-A306
- D11251
- NSC800770
- MFCD22124501
- C22H21N3O4
- HY-15164A
- DTXCID70132443
- AC-32044
- NS00072579
- N-(3-ethynylphenyl)-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca(2,3-g)quinazolin-4-amine
- 610798-31-7
- ICOTINIB [WHO-DD]
- AKOS030231301
- NSC-800770
- SB16602
-
- MDL: MFCD22124501
- Inchi: 1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)
- Chiave InChI: QQLKULDARVNMAL-UHFFFAOYSA-N
- Sorrisi: O1CCOCCOCCOC2C=C3C(C(=NC=N3)NC3C=CC=C(C#C)C=3)=CC1=2
Proprietà calcolate
- Massa esatta: 391.15300
- Massa monoisotopica: 391.15320616g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 3
- Complessità: 553
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 74.7
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 581.3±50.0°C at 760 mmHg
- Punto di infiammabilità: 305 ºC
- PSA: 74.73000
- LogP: 3.23210
Icotinib Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Condizioni di conservazione:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
Icotinib Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S2922-10mM (1mL in DMSO) |
Icotinib (BPI-2009H) |
610798-31-7 | 99.96% | 10mM (1mL in DMSO) |
¥3443.97 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2922-10mg |
Icotinib (BPI-2009H) |
610798-31-7 | 99.96% | 10mg |
¥3026.47 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2922-50mg |
Icotinib (BPI-2009H) |
610798-31-7 | 99.96% | 50mg |
¥8763.3 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2922-200mg |
Icotinib (BPI-2009H) |
610798-31-7 | 99.96% | 200mg |
¥20229.3 | 2023-09-15 | |
| DC Chemicals | DC7427-100 mg |
Icotinib |
610798-31-7 | >98% | 100mg |
$500.0 | 2022-02-28 | |
| DC Chemicals | DC7427-250 mg |
Icotinib |
610798-31-7 | >98% | 250mg |
$900.0 | 2022-02-28 | |
| DC Chemicals | DC7427-1 g |
Icotinib |
610798-31-7 | >98% | 1g |
$1900.0 | 2022-02-28 | |
| BAI LING WEI Technology Co., Ltd. | 1568587-5MG |
Icotinib, 98%, a potent EGFR inhibitor |
610798-31-7 | 98% | 5MG |
¥ 1655 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 1568587-25MG |
Icotinib, 98%, a potent EGFR inhibitor |
610798-31-7 | 98% | 25MG |
¥ 4076 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024277-10mg |
Icotinib,99% |
610798-31-7 | 99% | 10mg |
¥2670 | 2024-05-22 |
Icotinib Letteratura correlata
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
610798-31-7 (Icotinib) Prodotti correlati
- 183320-15-2(Desmethyl Erlotinib Acetate)
- 183321-74-6(Erlotinib)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso